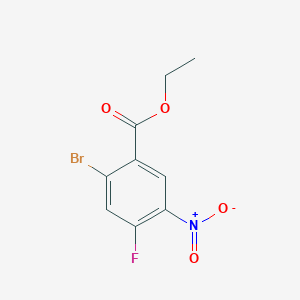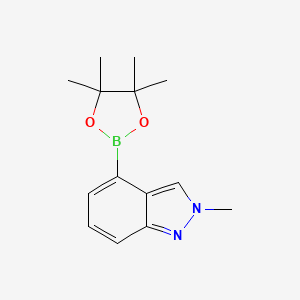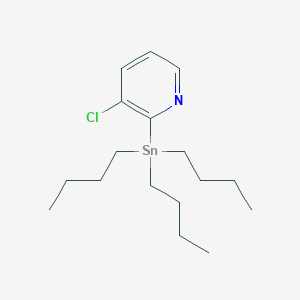
反式-3-氨基-1-Boc-4-乙氧基吡咯烷
描述
Trans-3-Amino-1-Boc-4-ethoxypyrrolidine: is a chemical compound with the molecular formula C11H22N2O3 . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound is characterized by the presence of an amino group, a tert-butoxycarbonyl (Boc) protecting group, and an ethoxy substituent on the pyrrolidine ring. This compound is of interest in various fields of chemistry and pharmaceutical research due to its unique structural features and reactivity.
科学研究应用
Chemistry:
Building Block: Trans-3-Amino-1-Boc-4-ethoxypyrrolidine is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibitors: The compound is investigated for its potential as an enzyme inhibitor, particularly in the context of protease and kinase inhibition.
Medicine:
Drug Development: It serves as an intermediate in the synthesis of drug candidates, especially those targeting neurological and inflammatory diseases.
Industry:
Specialty Chemicals: The compound is used in the production of specialty chemicals and materials with specific functional properties.
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of trans-3-Amino-1-Boc-4-ethoxypyrrolidine typically begins with commercially available starting materials such as pyrrolidine, tert-butyl chloroformate, and ethyl alcohol.
Protection of the Amino Group: The amino group on the pyrrolidine ring is protected using tert-butyl chloroformate to form the Boc-protected intermediate. This step is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Ethoxylation: The ethoxy group is introduced via an ethoxylation reaction, where the Boc-protected pyrrolidine is treated with ethyl alcohol under acidic or basic conditions to yield trans-3-Amino-1-Boc-4-ethoxypyrrolidine.
Industrial Production Methods:
Industrial production of trans-3-Amino-1-Boc-4-ethoxypyrrolidine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions:
Oxidation: Trans-3-Amino-1-Boc-4-ethoxypyrrolidine can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the Boc protecting group, yielding the free amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of ethoxy-substituted aldehydes or carboxylic acids.
Reduction: Formation of trans-3-Amino-4-ethoxypyrrolidine.
Substitution: Formation of various substituted pyrrolidine derivatives.
作用机制
The mechanism of action of trans-3-Amino-1-Boc-4-ethoxypyrrolidine is primarily related to its ability to interact with biological targets such as enzymes and receptors. The Boc protecting group can be removed under physiological conditions, revealing the free amine, which can then form hydrogen bonds and electrostatic interactions with the active sites of enzymes or receptors. This interaction can inhibit the activity of the target enzyme or modulate receptor function, leading to therapeutic effects.
相似化合物的比较
Trans-3-Amino-1-Boc-4-methoxypyrrolidine: Similar structure but with a methoxy group instead of an ethoxy group.
Trans-3-Amino-1-Boc-4-propoxypyrrolidine: Similar structure but with a propoxy group instead of an ethoxy group.
Trans-3-Amino-1-Boc-4-butoxypyrrolidine: Similar structure but with a butoxy group instead of an ethoxy group.
Uniqueness:
Trans-3-Amino-1-Boc-4-ethoxypyrrolidine is unique due to the presence of the ethoxy group, which imparts specific steric and electronic properties. These properties can influence the compound’s reactivity and interaction with biological targets, making it distinct from its analogs with different alkoxy groups.
属性
IUPAC Name |
tert-butyl (3S,4S)-3-amino-4-ethoxypyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-5-15-9-7-13(6-8(9)12)10(14)16-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDMKFDRCCQJTA-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1N)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1CN(C[C@@H]1N)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650619 | |
| Record name | tert-Butyl (3S,4S)-3-amino-4-ethoxypyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
708273-40-9 | |
| Record name | tert-Butyl (3S,4S)-3-amino-4-ethoxypyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(7-Chloroquinolin-4-yl)sulfanyl]ethan-1-ol](/img/structure/B1417766.png)
![N-[(3,4-dimethoxyphenyl)methyl]-1-methyl-4-nitro-1H-imidazol-5-amine](/img/structure/B1417768.png)
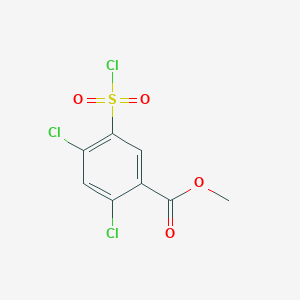
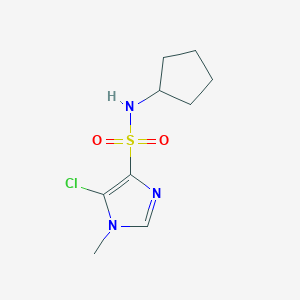
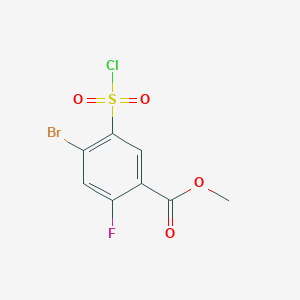
![2-[3-Methyl-2,5-dioxo-3-(propan-2-yl)pyrrolidin-1-yl]-2-phenylacetic acid](/img/structure/B1417772.png)
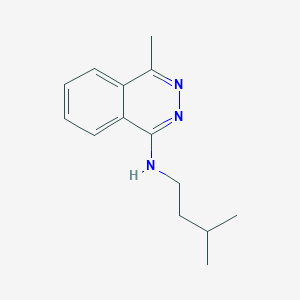
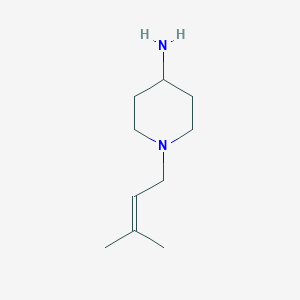
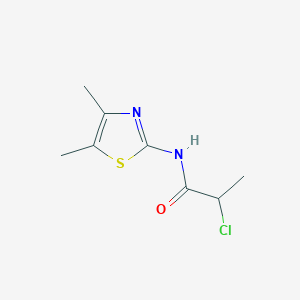
![2-chloro-N-[(2-chloro-6-fluorophenyl)methyl]-N-methylpropanamide](/img/structure/B1417778.png)
![2-chloro-N-methyl-N-[(2-methylphenyl)methyl]propanamide](/img/structure/B1417779.png)
